N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is a synthetic small molecule featuring a benzodioxole moiety linked via a hexanamide chain to a 4-oxo-3,4-dihydroquinazolin-3-yl group. The benzodioxole component is a polar heterocycle known for enhancing binding affinity in bioactive molecules, while the quinazolinone ring system is a pharmacophore associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Structural studies of related compounds have utilized tools such as SHELX and WinGX for crystallographic refinement and visualization .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-oxoquinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(23-15-9-10-18-19(12-15)28-14-27-18)8-2-1-5-11-24-13-22-17-7-4-3-6-16(17)21(24)26/h3-4,6-7,9-10,12-13H,1-2,5,8,11,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJAGZAPDOMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and dihydroquinazolinone intermediates, which are then coupled through amide bond formation.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized via the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Preparation of Dihydroquinazolinone Intermediate: The dihydroquinazolinone moiety can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the dihydroquinazolinone intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The dihydroquinazolinone moiety can be reduced to form tetrahydroquinazolinone derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazolinone derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Material Science: Its structural properties make it a candidate for the development of novel materials.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The target compound’s structural analogs differ primarily in the substituents attached to the benzodioxole-hexanamide backbone. Below is a comparative analysis of its activity and structural attributes relative to similar molecules:
Activity and Mechanism Insights
- Benzodioxole Role : The 2H-1,3-benzodioxol-5-yl group is a consistent feature in active analogs (e.g., Compound 66), suggesting its importance in receptor binding, possibly through hydrophobic or π-π interactions .
- Quinazolinone vs. Isoindole Dione: The target compound’s quinazolinone substituent differs from the isoindole dione group in .
- Hexanamide Chain : The six-carbon spacer balances flexibility and rigidity, enabling optimal positioning of the substituents. Shorter or longer chains in analogs (e.g., Compounds 65, 67–73) showed reduced activity, emphasizing the hexanamide’s role .
Pharmacological Implications
- Antimicrobial Potential: Compound 66’s EC50 (46.9 µM) and IC50 (2.3 µM) against C. violaceum CV026 suggest that the target compound’s quinazolinone group could further enhance potency by mimicking kinase-inhibitory scaffolds .
- Solubility Considerations: The isoindole dione analog may suffer from lower aqueous solubility due to its planar, aromatic structure, whereas the quinazolinone’s hydrogen-bonding capacity could improve bioavailability.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 356.38 g/mol. The structure features a benzodioxole moiety linked to a quinazoline derivative, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4 |
| Molecular Weight | 356.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941888-19-3 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) through the activation of caspase pathways and the inhibition of cell proliferation markers .
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity against certain pathogenic bacteria and fungi, potentially through interference with microbial DNA synthesis .
- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, possibly by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Studies
-
Anticancer Efficacy :
- In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines. The MTT assay revealed IC50 values ranging from 10 to 30 µM depending on the cell line tested .
- Flow cytometry analysis indicated that the compound induced apoptosis via both intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent.
- Antimicrobial Activity :
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo...) | High | Moderate | Potential |
| Benzothiazole Derivative A | Moderate | Low | Not Evaluated |
| Quinazoline-Based Compound B | High | High | Confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
